molecular formula C17H16N2OS2 B2776469 2-mercapto-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 351005-68-0

2-mercapto-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2776469
CAS No.: 351005-68-0
M. Wt: 328.45
InChI Key: VULGALACVZUJNW-UHFFFAOYSA-N
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Description

2-mercapto-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C17H16N2OS2 and its molecular weight is 328.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the GABA A receptor . GABA A receptors are a type of neurotransmitter receptor known for their inhibitory effects on the central nervous system. They play a crucial role in reducing neuronal excitability and are often the target of drugs used to treat conditions such as anxiety, insomnia, and epilepsy.

Mode of Action

The compound interacts with the GABA A receptor at two sites: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This interaction suggests an inhibitory effect on the receptor, which could result in decreased neuronal excitability.

Result of Action

The compound has been found to have neurotropic activity in vivo in rats and mice . Specifically, it has demonstrated anticonvulsant effects, as well as anxiolytic and behavior-activating effects . These results suggest that the compound could potentially be used in the treatment of conditions such as epilepsy and anxiety disorders.

Properties

IUPAC Name

11-(2-phenylethyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-16-14-12-7-4-8-13(12)22-15(14)18-17(21)19(16)10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULGALACVZUJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10976843
Record name 3-(2-Phenylethyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6133-11-5
Record name 3-(2-Phenylethyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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